REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14]CC)=[O:13])[NH:6]2.[OH-].[K+].[CH2:19](O)C>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[C:4]([CH3:19])=[C:5]([C:12]([OH:14])=[O:13])[NH:6]2 |f:1.2|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=C(NC2=C(C=C1)C)C(=O)OCC
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
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The solution was concentrated
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Type
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ADDITION
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Details
|
1N HCl aqueous solution was added
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Type
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CUSTOM
|
Details
|
The precipitates were separated by filtration
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Type
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DISSOLUTION
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Details
|
dissolved in 50 ml of diethyl ether
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Type
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EXTRACTION
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Details
|
extracted with 30 ml of aqueous sodium hydrogencarbonate solution three times
|
Type
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WASH
|
Details
|
The extract was washed with 30 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 30 ml of diethyl ether three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |